Tanshinone Iia
Description
Properties
IUPAC Name |
1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXITZLLTYIPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205352 | |
| Record name | Tanshinone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 mg/mL methanol | |
| Record name | Tanshinone II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red powder | |
CAS No. |
568-72-9 | |
| Record name | Tanshinone IIA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tanshinone II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanshinone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6,6-Trimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TANSHINONE IIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GPC9FQG6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tanshinone II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tanshinone IIA can be synthesized through various methods. One notable synthetic route involves a base-mediated furan ring formation and an acyloin condensation reaction to construct the ortho-quinone ring . Another method includes the sulfonation of this compound using sulfur trioxide or a sulfur trioxide compound in an organic solvent .
Industrial Production Methods: Industrial production of this compound often involves the extraction from the roots of Salvia miltiorrhiza. The extraction process typically includes drying the roots, followed by solvent extraction and purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Tanshinone IIA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include hydroxytanshinone, methyl tanshinonate, and dihydrotanshinone I .
Scientific Research Applications
Cardiovascular Applications
Mechanisms of Action
Tanshinone IIA exhibits cardioprotective effects by enhancing angiogenesis and improving endothelial function. It mitigates oxidative stress and inflammatory damage in vascular endothelial cells, thereby reducing the risk of atherosclerosis. Studies indicate that this compound inhibits the proliferation and migration of vascular smooth muscle cells, stabilizing atherosclerotic plaques and preventing cardiovascular diseases such as hypertension and cardiomyopathy .
Clinical Studies
- A clinical trial involving patients with coronary syndromes demonstrated that this compound significantly reduced serum levels of inflammatory cytokines, suggesting its role in managing cardiovascular inflammation .
- Another study highlighted its potential in treating heart failure by improving cardiac function through anti-inflammatory pathways .
Neuroprotective Effects
Neurodegenerative Diseases
this compound has shown promise in neuroprotection against conditions like Alzheimer's disease. It reduces neuroinflammation and apoptosis in neuronal cells by modulating key signaling pathways such as NF-κB and MAPK .
Research Findings
- In preclinical models, this compound administration led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease .
- A study reported that this compound could decrease the expression of inflammatory mediators in models of neurodegeneration, further supporting its neuroprotective role .
Anti-Cancer Properties
Mechanisms of Action
this compound exhibits anti-tumor activity across various cancer types by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis. It has been studied in cancers such as lung, liver, pancreatic, and colorectal cancers .
Case Studies
- Research involving cholangiocarcinoma demonstrated that this compound significantly suppressed tumor growth and induced apoptosis in cancer cells through specific molecular targets identified via network pharmacology .
- In non-small cell lung cancer models, this compound enhanced the efficacy of conventional chemotherapy agents like adriamycin, suggesting a synergistic effect in cancer treatment .
Metabolic Regulation
Obesity and Diabetes Management
Recent studies indicate that this compound can inhibit adipocyte differentiation and lipid accumulation, making it a potential candidate for obesity treatment. It acts as a natural antagonist of PPARγ, a key regulator of fat metabolism .
Clinical Insights
- Animal studies have shown that this compound treatment leads to significant reductions in body weight and improvements in glucose tolerance without altering food intake. This suggests its utility in managing metabolic disorders such as type 2 diabetes .
Summary Table of Applications
Mechanism of Action
Tanshinone IIA exerts its effects through multiple mechanisms:
Anticancer Activity: It inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis.
Anti-inflammatory Activity: this compound reduces the production of inflammatory mediators and restores abnormal signaling pathways via regulating the function and activation of immune cells.
Cardioprotective Effects: It widens coronary arteries, reduces myocardial ischemia, enhances microcirculation, and lowers myocardial oxygen demand.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activities and Mechanisms
Anticancer Effects
Note: this compound's furan oxygen is critical for DNA minor-groove binding and antitumor activity, a feature absent in cryptotanshinone .
Cardiovascular and Metabolic Effects
Note: STS’s sulfonic acid group enhances solubility but alters metabolic pathways compared to this compound .
Anti-Inflammatory and Organoprotective Effects
Pharmacokinetics and Toxicity
- This compound: Poor oral bioavailability due to lipophilicity; metabolized by CYP2C19 and CYP3A4 . Low toxicity but risk of allergic shock in sensitive individuals .
- STS : Improved solubility but dependent on CYP3A4 for clearance .
Biological Activity
Tanshinone IIA (Tan IIA), a bioactive compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of Tan IIA, focusing on its anti-inflammatory, antioxidant, cardioprotective, and anti-cancer effects, supported by various research findings and case studies.
This compound is a lipophilic diterpene with a complex structure that contributes to its biological activities. The compound exhibits multiple mechanisms of action, including:
- Inhibition of inflammatory pathways : Tan IIA modulates the TLR4/NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.
- Antioxidant effects : It enhances the Nrf2 signaling pathway, promoting the expression of antioxidant enzymes and protecting cells from oxidative stress.
- Cardiovascular protection : Tan IIA improves endothelial function and reduces vascular inflammation, contributing to its role in treating cardiovascular diseases.
Table 1: Summary of Biological Activities of this compound
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. Research indicates that it can suppress the production of inflammatory mediators and restore normal signaling pathways in immune cells. For instance, a study showed that Tan IIA reduced serum levels of inflammatory markers such as NT-pro-BNP and IL-18 in heart failure models . Additionally, it was found to inhibit macrophage activation and the formation of foam cells in atherosclerotic plaques .
Antioxidant Activity
The antioxidant effects of Tan IIA are attributed to its ability to activate the Nrf2 pathway. This activation leads to increased expression of protective enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX), which combat oxidative stress. In diabetic rat models, Tan IIA treatment resulted in improved retinal morphology by decreasing malondialdehyde (MDA) levels and enhancing SOD activity .
Cardioprotective Effects
Tan IIA has been extensively studied for its cardioprotective effects. In various animal studies, it has been shown to enhance cardiac function following myocardial infarction by mitigating histological damage and reducing cardiomyocyte apoptosis . The compound also promotes angiogenesis, which is crucial for restoring blood supply to ischemic tissues.
Anti-cancer Properties
The anti-cancer potential of Tan IIA is notable, particularly in lung cancer. Studies have reported that Tan IIA induces apoptosis in cancer cells by regulating key apoptotic proteins such as Bcl-2 and Bax. In vivo experiments indicated that Tan IIA significantly inhibited tumor growth in mouse models of non-small cell lung cancer .
Case Studies
- Cardiac Function Improvement : In a study involving heart failure rats post-acute myocardial infarction (AMI), Tan IIA treatment led to enhanced cardiac function and reduced myocardial injury markers .
- Diabetes Management : A study demonstrated that Tan IIA improved glucose tolerance and reduced adiposity in high-fat diet-induced obesity models by inhibiting adipocyte differentiation through antagonism of PPARγ .
- Atherosclerosis Treatment : Research highlighted Tan IIA's ability to improve endothelial dysfunction and reduce vascular inflammation, suggesting its therapeutic potential against atherosclerosis .
Q & A
Q. Basic Research
- MTT/WST-1 assays : Measure metabolic activity reduction (e.g., 50% inhibition at 50 µM in TNBC ).
- Annexin V/PI staining : Differentiate early/late apoptosis from necrosis.
- DNA fragmentation assays : Quantify apoptotic signatures .
To avoid false positives: - Include viability controls (e.g., non-cancerous cell lines).
- Correlate apoptosis markers (e.g., caspase-3 cleavage) with functional outcomes .
How do in vivo studies inform dosage optimization of this compound for cardioprotection?
Advanced Research
In MI/RI models, dose-ranging studies (5–20 mg/kg) revealed:
- 10 mg/kg optimally reduces infarct size, balancing efficacy and cost .
- Higher doses (20 mg/kg) show no incremental benefit, suggesting saturation of Nrf2/HO-1 signaling .
Key considerations: - Route of administration (intraperitoneal vs. oral).
- Pharmacokinetic profiling to assess bioavailability.
How does this compound modulate oxidative stress pathways, and what assays quantify this activity?
Basic Research
this compound activates Nrf2/HO-1 signaling , reducing fibrosis and oxidative damage:
- Nuclear translocation assays : Track Nrf2 localization in cardiac fibroblasts .
- HO-1 expression : Measure via qPCR/Western blot under high-glucose conditions .
- ROS detection : Use DCFH-DA probes in cancer models .
What challenges exist in elucidating this compound's effects on NLRP3 inflammasome and Th17 cells?
Q. Advanced Research
- Mechanistic ambiguity : While this compound reduces Th17 differentiation in MI/RI, its direct targets (e.g., NLRP3 vs. upstream regulators) are unresolved .
- Model specificity : Inflammatory outcomes may vary between myocardial and cancer models.
Solutions include: - CRISPR-Cas9 screens to identify NLRP3 regulators.
- Single-cell RNA sequencing of Th17 populations.
What are the time- and dose-dependent effects of this compound on cancer cell proliferation?
Q. Basic Research
- A549 cells : IC50 decreases from 145.3 µM (24 hours) to 11.49 µM (72 hours) .
- SW756 cells : Sub-G1 phase accumulation peaks at 36 hours with 20 µM treatment .
Experimental design must account for: - Cell doubling times.
- Solvent cytotoxicity thresholds.
How do network pharmacology approaches enhance understanding of this compound's polypharmacology?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
